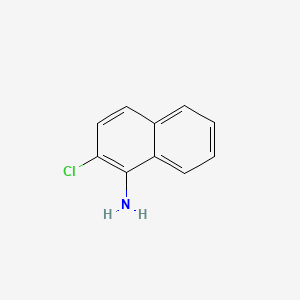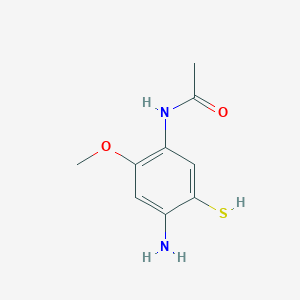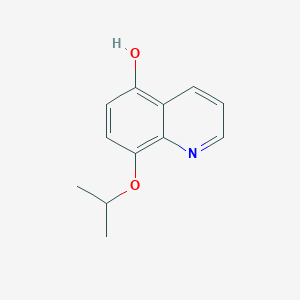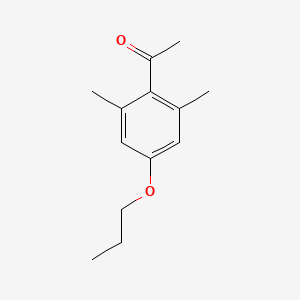![molecular formula C19H25N3 B7906544 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is a chemical compound that features a phenylpiperazine moiety linked to an aniline group via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Alkylation: The phenylpiperazine is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.
Amination: Finally, the 1-(3-chloropropyl)-4-phenylpiperazine is reacted with aniline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of reduced amines or hydrogenated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of drugs targeting neurological disorders, such as schizophrenia and depression.
Biological Studies: It serves as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors.
Pharmacological Research: The compound is used to study the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing neurological functions. The exact pathways and molecular interactions depend on the specific receptor subtype and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: A simpler analog that lacks the propyl aniline group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features that confer distinct pharmacological properties. The presence of both the phenylpiperazine and aniline moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAUUNGQSPGULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














